4-(N-Methyl-N-nitroso)aminoantipyrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

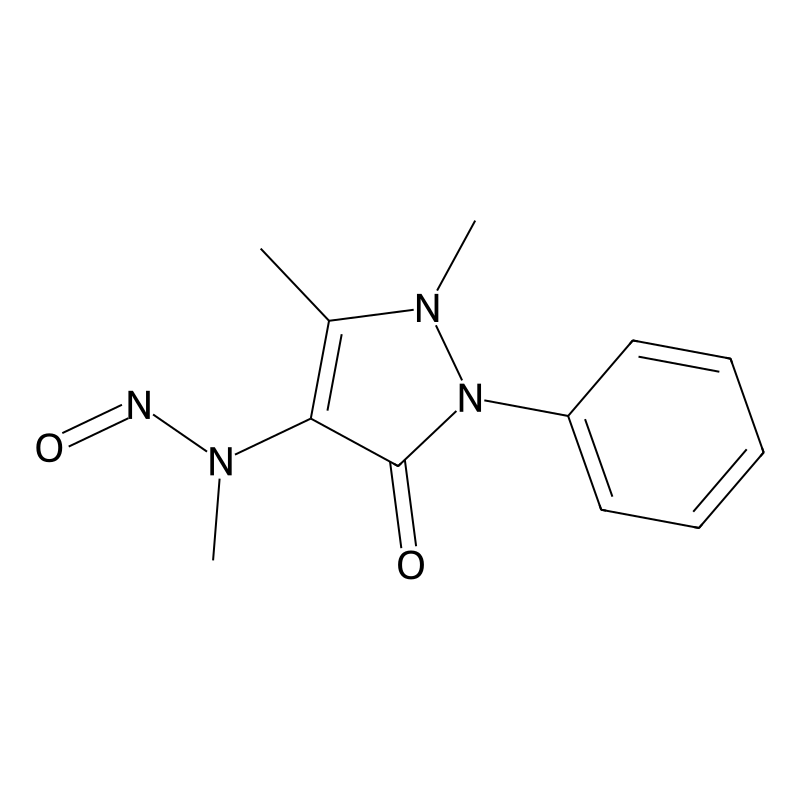

4-(N-Methyl-N-nitroso)aminoantipyrine is a chemical compound classified as an N-nitrosamine. It is derived from aminoantipyrine, a compound that has been used in various pharmaceutical applications, particularly as an analgesic and antipyretic agent. The structure of 4-(N-Methyl-N-nitroso)aminoantipyrine includes a nitroso group (-N=O) attached to a methylated nitrogen atom of the amino group, which contributes to its reactivity and potential biological effects. The molecular formula for this compound is C₁₂H₁₄N₄O₂, and it possesses distinct properties that make it noteworthy in both synthetic organic chemistry and biological research .

- Denitrosation: Under acidic conditions, the nitroso group can be removed, yielding the corresponding secondary amine. This reaction is facilitated by nucleophiles such as bromide or thiocyanate .

- Reactivity with Electrophiles: The compound can react with electrophiles, leading to alkylation or other modifications of the amino group. This can result in the formation of various derivatives depending on the electrophilic reagent used .

- DNA Alkylation: As an N-nitrosamine, it has the potential to alkylate DNA, which can lead to mutagenic effects. The mechanisms of activation often involve metabolic processes that convert the compound into more reactive species capable of interacting with nucleic acids .

The biological activity of 4-(N-Methyl-N-nitroso)aminoantipyrine is primarily associated with its potential mutagenicity and carcinogenicity. Studies have indicated that many N-nitrosamines exhibit DNA-reactive properties, leading to mutations that can contribute to cancer development. Although 4-(N-Methyl-N-nitroso)aminoantipyrine is considered a low-potency N-nitrosamine, its ability to induce DNA damage necessitates careful consideration in risk assessments regarding exposure .

The synthesis of 4-(N-Methyl-N-nitroso)aminoantipyrine typically involves the reaction of aminoantipyrine derivatives with nitrous acid or nitrite under controlled conditions. One common method includes:

- Starting with 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one.

- Treating this compound with sodium nitrite in an acidic medium to facilitate the formation of the nitroso group.

- Isolating the final product through standard purification techniques such as crystallization or chromatography .

4-(N-Methyl-N-nitroso)aminoantipyrine has several applications primarily in research contexts:

- Mutagenicity Studies: It serves as a model compound for studying the mechanisms of action and effects of N-nitrosamines on biological systems.

- Pharmaceutical Research: Investigations into its potential effects as a contaminant in pharmaceutical formulations are essential due to its mutagenic properties.

- Toxicology: It is used in toxicological studies to understand the risks associated with exposure to N-nitrosamines .

Interaction studies involving 4-(N-Methyl-N-nitroso)aminoantipyrine often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the formation of adducts that may disrupt normal cellular functions and contribute to carcinogenesis. Research has highlighted the importance of understanding these interactions for assessing the risk posed by N-nitrosamines in environmental and clinical settings .

Several compounds share structural similarities with 4-(N-Methyl-N-nitroso)aminoantipyrine, particularly within the class of N-nitrosamines. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Nitrosodimethylamine | Two methyl groups attached to nitrogen | High potency mutagen; widely studied for carcinogenicity |

| N-Nitrosodiethylamine | Two ethyl groups attached to nitrogen | Known for inducing liver tumors in animal models |

| N-Nitrosomethylbenzylamine | Methyl group on nitrogen and benzyl moiety | Exhibits distinct reactivity patterns compared to others |

| N-Nitrosopiperidine | Piperidine ring structure | Displays different metabolic pathways and toxicity |

The uniqueness of 4-(N-Methyl-N-nitroso)aminoantipyrine lies in its specific structural features that influence its reactivity and biological activity, making it a subject of interest in both synthetic chemistry and toxicology research .

Synthetic Routes and Reaction Mechanisms

The primary synthetic route for 4-(N-Methyl-N-nitroso)aminoantipyrine involves the nitrosation of 4-(N-Methylamino)antipyrine using sodium nitrite in the presence of hydrochloric acid. This fundamental transformation proceeds through a well-established mechanism where nitrous acid, generated in situ from sodium nitrite and mineral acid, serves as the primary nitrosating agent. The reaction typically requires controlled temperature conditions, with optimal results achieved at 0 to 5 degrees Celsius to prevent over-nitrosation and ensure selective formation of the desired nitroso product.

The mechanistic pathway involves the formation of nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃) as direct nitrosating species. Research has demonstrated that the nitrosation process follows a complex kinetic profile with both first-order and second-order dependencies on nitrite concentration under specific conditions. The experimental evidence suggests that nitrosonium ion attacks the nitrogen atom of the methylamino group, leading to the formation of the characteristic N-nitroso functional group while maintaining the structural integrity of the antipyrine core.

Temperature control emerges as a critical factor in achieving high yields and product purity. Studies have shown that reactions conducted at elevated temperatures result in increased formation of undesired by-products and reduced selectivity. The optimal reaction time ranges from 1 to 3 hours, depending on the specific reaction conditions and desired conversion rates. Monitoring the reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography ensures optimal timing for product isolation.

The yield optimization studies have revealed that maintaining a molar ratio of nitrite to substrate between 1.0 and 1.5 provides the best balance between conversion efficiency and by-product minimization. Higher ratios of nitrosating agent can lead to over-nitrosation or oxidative degradation of the product, while insufficient nitrite results in incomplete conversion of the starting material.

Precursor Compounds and Nitrosation Pathways

The primary precursor for 4-(N-Methyl-N-nitroso)aminoantipyrine synthesis is 4-(N-Methylamino)antipyrine, also known as 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one. This compound serves as the essential starting material due to its secondary amine functionality, which provides the necessary nucleophilic site for nitrosation. The structural requirements for successful nitrosation include the presence of a secondary amino group attached to the antipyrine ring system at the 4-position.

Alternative precursor pathways involve the sequential modification of antipyrine itself through a multi-step process. Research has documented a comprehensive synthesis beginning with antipyrine nitrosation using sodium nitrite, followed by reduction with ammonium bisulfite and ammonium sulfite, hydrolysis with sulfuric acid, and final neutralization with liquid ammonia to yield 4-aminoantipyrine. This intermediate can subsequently undergo N-methylation followed by controlled nitrosation to produce the target compound.

The nitrosation pathway specificity depends heavily on the electronic and steric environment surrounding the amino group. Studies have shown that the antipyrine ring system provides favorable electronic conditions for nitrosation due to its electron-rich pyrazolone structure. The presence of methyl groups at specific positions influences both the reactivity and regioselectivity of the nitrosation process.

Mechanistic investigations have revealed that the nitrosation proceeds through the formation of N-nitrosoammonium intermediates, which subsequently lose a proton to form the stable N-nitroso product. The reaction pathway involves nucleophilic attack by the methylamino nitrogen on electrophilic nitrosating species, followed by proton elimination to establish the final N=O double bond characteristic of nitrosamines.

Catalytic and Enzymatic Nitrosation Processes

Bacterial-catalyzed nitrosation represents an important alternative pathway for the formation of 4-(N-Methyl-N-nitroso)aminoantipyrine under physiological conditions. Research has demonstrated that various bacterial strains commonly present in human saliva possess the enzymatic capability to catalyze nitrosation reactions of antipyrine derivatives. Among the tested compounds, 4-(methylamino)antipyrine exhibited the highest rate of bacterial-catalyzed nitrosation, significantly surpassing other pharmaceutical compounds in terms of conversion efficiency.

The bacterial nitrosation process involves specialized enzymes, particularly nitrate reductase and cytochrome cd1-nitrite reductase, which facilitate the conversion of nitrate and nitrite to reactive nitrosating species. These enzymatic systems operate under near-neutral pH conditions (pH 7.2 to 7.4) and ambient temperatures, contrasting sharply with the acidic conditions required for chemical nitrosation. The enzymatic pathway offers advantages in terms of selectivity and mild reaction conditions, though typically at the expense of reaction rates compared to chemical methods.

Micelle-catalyzed nitrosation has emerged as another significant catalytic approach for nitrosamine formation. Studies have shown that cationic micelles formed by cetyltrimethylammonium chloride can enhance the nitrosation of secondary aliphatic amines by up to 100-fold compared to uncatalyzed reactions. The catalytic effect stems from the concentration of reactants at the micelle-water interface and the modification of local pH conditions that favor nitrosation chemistry.

The micelle-catalyzed mechanism involves the partitioning of hydrophobic amine substrates into the micelle core, where they encounter nitrosating species at higher effective concentrations. Additionally, the electrical potential at the micelle-water interface can lower the apparent pKa of the substrate by up to 2.5 pH units, facilitating the formation of the free base required for nitrosation. This catalytic system demonstrates particular effectiveness with hydrophobic secondary amines, making it potentially applicable to antipyrine derivatives with appropriate structural modifications.

Industrial vs. Laboratory-Scale Production Methods

Laboratory-scale production of 4-(N-Methyl-N-nitroso)aminoantipyrine typically employs batch processes with careful monitoring of reaction parameters. The standard laboratory procedure involves dissolving the methylamino precursor in an appropriate solvent system, followed by dropwise addition of nitrosating agent under controlled temperature conditions. This approach allows for precise control of stoichiometry and reaction kinetics, resulting in high-purity products suitable for research applications.

Industrial-scale production requires consideration of additional factors including heat management, continuous processing capabilities, and waste minimization. The strongly exothermic nature of nitrosation reactions necessitates robust heat removal systems to maintain optimal reaction temperatures. Industrial processes often employ continuous flow reactors where reactants are introduced at controlled rates, allowing for better heat dissipation and more consistent product quality.

The scale-up considerations include the development of specialized equipment resistant to the corrosive nature of nitrosating agents and acidic reaction conditions. Industrial processes must also address the safe handling and disposal of nitrogen oxide gases generated during nitrosation, requiring appropriate scrubbing systems and environmental controls. The optimization of molar ratios becomes more critical at industrial scale, where excess reagents represent significant economic and environmental costs.

Table 1 summarizes the key differences between laboratory and industrial production methods:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1-100 grams | 10-1000 kilograms |

| Temperature Control | Ice baths, controlled heating | Heat exchangers, continuous cooling |

| Reaction Time | 1-3 hours | 30 minutes - 2 hours |

| Yield | 70-85% | 60-75% |

| Purity | >95% | 90-95% |

| Monitoring | Manual sampling | Continuous process analytics |

Industrial production methods have evolved to incorporate continuous processing techniques that offer advantages in terms of consistent product quality and reduced processing time. These systems utilize precise metering of reactants and real-time monitoring of reaction conditions to maintain optimal performance. The continuous approach also facilitates the integration of downstream purification steps, reducing overall production time and improving economic efficiency.

Quality control considerations differ significantly between laboratory and industrial scales. Laboratory production allows for extensive analytical characterization of each batch, while industrial processes rely on statistical process control and representative sampling protocols. The development of robust analytical methods suitable for industrial quality control represents an ongoing area of research and development in the production of nitrosamine compounds.

Molecular Structure and Conformational Analysis

4-(N-Methyl-N-nitroso)aminoantipyrine represents a complex nitrosamine derivative based on the antipyrine scaffold, characterized by the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 246.27 g/mol [1] [2]. The compound's International Union of Pure and Applied Chemistry name is N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide, reflecting its structural complexity [3]. The molecule contains a pyrazolone ring system substituted with a phenyl group at the N-2 position and methyl groups at both the N-1 and C-5 positions [1].

The structural architecture of 4-(N-Methyl-N-nitroso)aminoantipyrine features a nitroso group (-N=O) attached to a methylated nitrogen atom, creating the characteristic N-nitroso-N-methyl functionality [2] . The Simplified Molecular Input Line Entry System representation, CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O, clearly delineates the connectivity pattern within this heterocyclic system [3]. The International Chemical Identifier key PJVMURIFUSQEOU-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ [1] |

| Molecular Weight | 246.27 g/mol [2] |

| International Union of Pure and Applied Chemistry Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide [3] |

| Chemical Abstracts Service Number | 73829-38-6 [1] |

| Simplified Molecular Input Line Entry System | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O [3] |

| International Chemical Identifier Key | PJVMURIFUSQEOU-UHFFFAOYSA-N [1] [3] |

Conformational analysis of nitrosamine compounds reveals significant structural flexibility around the N-N bond, leading to the existence of syn and anti conformers [12] [15]. The nitroso group orientation relative to the adjacent substituents creates distinct conformational states that influence both spectroscopic properties and chemical reactivity [12]. In 4-(N-Methyl-N-nitroso)aminoantipyrine, the N-methyl-N-nitroso moiety can adopt different spatial arrangements, with the methyl group positioned either syn or anti relative to the nitroso oxygen [15].

The pyrazolone ring system maintains a predominantly planar conformation due to aromatic stabilization, while the phenyl substituent can rotate around the N-phenyl bond [14]. The N-N bond length in nitrosamines typically ranges from 1.35 to 1.40 Å, while the N=O bond exhibits double-bond character with lengths between 1.20 and 1.25 Å [12] [15]. The dihedral angle around the N-N=O moiety generally remains within 0-10 degrees, reflecting the partial double-bond character of the N-N linkage [12].

Thermodynamic and Physicochemical Properties

The physicochemical profile of 4-(N-Methyl-N-nitroso)aminoantipyrine reflects its nitrosamine character combined with the structural features of the antipyrine backbone [2] [5]. The compound exists as a solid under standard conditions, with an exact mass of 246.112 daltons determined through high-resolution mass spectrometry [3] [5]. The logarithm of the partition coefficient (LogP) value of 1.602 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic character [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant